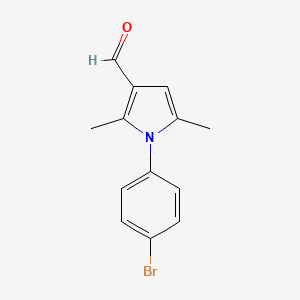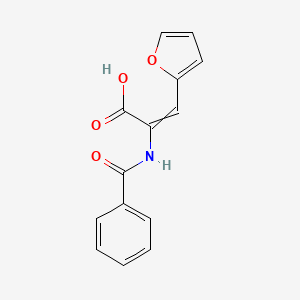
N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine is a complex organic compound that features a unique combination of functional groups, including an amino group, a phosphoryl group, and chloroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3-phenylmethoxypropoxy intermediate, which is then reacted with phosphoryl chloride to introduce the phosphoryl group. Subsequent reactions with chloroethylamine and other reagents yield the final compound. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The phosphoryl group can be reduced to form phosphine derivatives.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while nucleophilic substitution of the chloroethyl groups can produce a variety of substituted amines or ethers.
Aplicaciones Científicas De Investigación
N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may serve as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.
Industry: It can be used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions or active sites of enzymes, while the chloroethyl groups can participate in alkylation reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phosphoryl-containing amines and chloroethyl derivatives, such as:
- N-(Amino-(3-methoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine
- N-(Amino-(3-ethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine
Uniqueness
N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine is unique due to the presence of the phenylmethoxy group, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also impart unique physical and chemical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
N-[amino(3-phenylmethoxypropoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23Cl2N2O3P/c15-7-9-18(10-8-16)22(17,19)21-12-4-11-20-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVMZODBPKLHIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOP(=O)(N)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310446 |
Source


|
| Record name | N-(AMINO-(3-PHENYLMETHOXYPROPOXY)PHOSPHORYL)-2-CHLORO-N-(2-CHLOROETHYL)ETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55250-96-9 |
Source


|
| Record name | NSC227247 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(AMINO-(3-PHENYLMETHOXYPROPOXY)PHOSPHORYL)-2-CHLORO-N-(2-CHLOROETHYL)ETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Fluoro-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1331644.png)

![3-Oxo-3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B1331649.png)

![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)




![(R)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1331667.png)



